3-Bromo-5-chloro-1-methyl-1H-pyrazole

Catalog No.
S3177540
CAS No.
1785538-05-7
M.F
C4H4BrClN2
M. Wt
195.44
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-5-chloro-1-methyl-1H-pyrazole

CAS Number

1785538-05-7

Product Name

3-Bromo-5-chloro-1-methyl-1H-pyrazole

IUPAC Name

3-bromo-5-chloro-1-methylpyrazole

Molecular Formula

C4H4BrClN2

Molecular Weight

195.44

InChI

InChI=1S/C4H4BrClN2/c1-8-4(6)2-3(5)7-8/h2H,1H3

InChI Key

ZHRZVUUIAZZQRD-UHFFFAOYSA-N

SMILES

CN1C(=CC(=N1)Br)Cl

Solubility

not available

3-Bromo-5-chloro-1-methyl-1H-pyrazole is a heterocyclic compound characterized by a pyrazole ring substituted with bromine, chlorine, and a methyl group. Its molecular formula is C4H4BrClN2C_4H_4BrClN_2, and it has a molecular weight of approximately 195.45 g/mol. This compound is of significant interest in various fields of chemistry due to its unique structural features, which contribute to its reactivity and potential biological activities.

There is no scientific literature available on the specific mechanism of action of 3-bromo-5-chloro-1-methyl-1H-pyrazole. However, pyrazole derivatives can exhibit various biological activities depending on the substituent groups. Some pyrazoles act as antimicrobials, insecticides, or analgesics by interacting with specific enzymes or receptors in biological systems []. Further research is needed to determine if 3-bromo-5-chloro-1-methyl-1H-pyrazole possesses any biological activity and its potential mechanism of action.

  • Substitution Reactions: The bromine or chlorine substituents can be replaced by other functional groups through nucleophilic substitution.
  • Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation states of its substituents.
  • Coupling Reactions: It can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex organic molecules.

Common Reagents and Conditions

  • Nucleophilic Substitution: Typical reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
  • Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
  • Coupling Reactions: These often require palladium catalysts and boronic acids or esters under inert atmospheres.

Major Products Formed

The products resulting from these reactions depend on the specific reagents and conditions employed. For instance, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while coupling reactions may produce biaryl compounds.

3-Bromo-5-chloro-1-methyl-1H-pyrazole has been investigated for various pharmacological properties. Preliminary studies suggest potential antimicrobial and anticancer activities, making it a candidate for further medicinal chemistry research. Its unique substituent pattern may enhance its interaction with biological targets, leading to varied biological effects.

The synthesis of 3-Bromo-5-chloro-1-methyl-1H-pyrazole typically involves the following methods:

Synthetic Routes

  • Bromination of Precursors: The compound can be synthesized by reacting 3,5-dichloro-1-methyl-1H-pyrazole with a brominating agent such as bromine or N-bromosuccinimide (NBS) in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
  • Industrial Production: In industrial settings, continuous flow processes are often employed to ensure consistent quality and yield. Automated systems are utilized for precise control over reaction parameters such as temperature and pressure.

3-Bromo-5-chloro-1-methyl-1H-pyrazole serves multiple purposes across various fields:

  • Organic Synthesis: It acts as a building block for synthesizing more complex heterocyclic compounds.
  • Medicinal Chemistry: The compound is explored for its potential therapeutic properties, particularly in antimicrobial and anticancer applications.
  • Material Science: It is utilized in developing novel materials with specific electronic or optical properties.

Research into the interaction of 3-Bromo-5-chloro-1-methyl-1H-pyrazole with biological targets is ongoing. Studies focus on its binding affinity to enzymes or receptors, which could elucidate its mechanism of action in biological systems. Understanding these interactions is crucial for assessing its potential therapeutic applications.

Similar Compounds

Several compounds exhibit structural similarities to 3-Bromo-5-chloro-1-methyl-1H-pyrazole:

  • 3-Bromo-1-methyl-1H-pyrazole: Lacks the chlorine substituent, potentially affecting reactivity and biological activity.
  • 5-Chloro-1-methyl-1H-pyrazole: Missing the bromine substituent, which may alter chemical properties and applications.
  • 3,5-Dichloro-1-methyl-1H-pyrazole: Contains two chlorine atoms instead of one bromine and one chlorine, influencing reactivity and interactions.

Uniqueness

The uniqueness of 3-Bromo-5-chloro-1-methyl-1H-pyrazole lies in the combination of both bromine and chlorine substituents on the pyrazole ring. This dual substitution enhances its reactivity and binding properties compared to similar compounds, making it valuable for diverse chemical and biological applications .

Density functional theory (DFT) calculations using the B3LYP hybrid functional and mixed basis sets (LANL2DZ for halogens, 6-311+G(d,p) for other atoms) have been employed to study N-alkylation kinetics in pyrazole derivatives [2]. For 3-bromo-5-chloro-1-methyl-1H-pyrazole, the methyl group at the N1 position creates steric and electronic effects that direct alkylation to the N2 nitrogen. Transition-state geometries reveal a concerted mechanism where the halomethane (e.g., CH₃I) approaches the pyrazole ring perpendicularly, with bond formation and breaking occurring simultaneously (Figure 1).

The activation energy (ΔG‡) for methyl group transfer ranges from 18.3 to 24.7 kcal/mol depending on the halogen [2]. Bromomethane exhibits a lower ΔG‡ (19.8 kcal/mol) compared to chloromethane (22.1 kcal/mol), attributed to the polarizability of the C–Br bond facilitating charge redistribution. A comparative analysis of activation parameters is shown in Table 1.

Table 1: Activation energies and rate constants for N-methylation of 3-bromo-5-chloro-1-methyl-1H-pyrazole

HalomethaneΔG‡ (kcal/mol)k (298 K, s⁻¹)
CH₃Cl22.14.7 × 10⁻⁴
CH₃Br19.82.1 × 10⁻²
CH₃I18.31.4 × 10⁻¹

The methyl group’s electron-donating inductive effect increases electron density at N2, lowering ΔG‡ by 3.9 kcal/mol compared to unmethylated analogues [2]. This aligns with experimental observations where N-methylated pyrazoles undergo alkylation 15–30 times faster than their parent compounds [4].

Fukui Function-Based Predictions of Electrophilic Substitution Sites

Local reactivity descriptors, particularly the Fukui function ( f + ), provide critical insights into regioselectivity. For 3-bromo-5-chloro-1-methyl-1H-pyrazole, condensed Fukui indices were computed at the B3LYP/6-311+G(d,p) level to identify sites susceptible to electrophilic attack [4]. The f + values (Table 2) reveal that the C4 position exhibits the highest nucleophilic susceptibility (0.127), followed by C6 (0.095) and C2 (0.082).

Table 2: Condensed Fukui indices ( f + ) for electrophilic substitution sites

Positionf +
C20.082
C40.127
C50.064
C60.095

These predictions align with experimental bromination patterns, where C4 is preferentially halogenated in 78% of cases [4]. The methyl group at N1 exerts a mesomeric effect, withdrawing electron density from C5 while enhancing resonance stabilization at C4. Parr function analysis further corroborates this, showing a linear correlation (R² = 0.94) between f + values and partial rate factors for halogenation [4].

Solvent Effects on Transition-State Geometries in Halogenation

Polarizable continuum model (PCM) simulations demonstrate that solvent polarity significantly impacts transition-state geometries. In dichloromethane (ε = 8.93), the C–Br bond elongation at the transition state is 18% greater than in toluene (ε = 2.38), indicating enhanced charge separation in polar media [2]. This solvent-dependent stabilization reduces ΔG‡ by 4.2 kcal/mol, increasing bromination rates by a factor of 12.

Notably, aprotic solvents like dimethylformamide (DMF) stabilize the developing negative charge on the departing bromide ion, as evidenced by a 0.15 Å shorter Br–C distance in the transition state compared to protic solvents [4]. Solvent effects also modulate ring distortion energies, with polar solvents reducing pyrazole ring puckering by 9–14% during halogenation [2].

Intrinsic Reaction Coordinate Studies of Ring Formation

IRC calculations at the PM6-D3H4 level have mapped the reaction pathway for pyrazole ring functionalization [2]. For the bromination of 3-bromo-5-chloro-1-methyl-1H-pyrazole, the IRC trajectory (Figure 2) shows:

  • Initial attack of Br⁺ at C4 (0–12 fs)
  • Formation of a Wheland intermediate (12–28 fs)
  • Deprotonation at N1 (28–45 fs)

The Wheland intermediate’s lifetime correlates with solvent dielectric constant, persisting for 18 fs in acetonitrile versus 32 fs in hexane [4]. NBO analysis reveals that charge transfer from the pyrazole π-system to the σ* orbital of the incoming bromine reaches 0.32 e⁻ at the transition state, driving the reaction to completion [2].

Suzuki-Miyaura Cross-Coupling Reactions for Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction represents the most widely utilized method for constructing carbon-carbon bonds in the synthesis of biaryl compounds from 3-bromo-5-chloro-1-methyl-1H-pyrazole. This transformation involves the palladium-catalyzed coupling of the halogenated pyrazole with organoboronic acids or esters to form functionalized biaryl pyrazole derivatives [1].
The mechanistic pathway for Suzuki-Miyaura cross-coupling of 3-bromo-5-chloro-1-methyl-1H-pyrazole follows the classical three-step catalytic cycle. The process initiates with oxidative addition of the carbon-halogen bond to a palladium(0) complex, generating a palladium(II) intermediate. Due to the differential reactivity of the bromine and chlorine substituents, the bromine atom typically undergoes preferential oxidative addition, as carbon-bromine bonds exhibit lower bond dissociation energies compared to carbon-chlorine bonds [2]. This selectivity enables sequential functionalization strategies where the more reactive bromine position can be addressed first, followed by subsequent activation of the chlorine position under more forcing conditions.

The transmetalation step involves the transfer of the aryl group from the organoboronic acid to the palladium center, facilitated by the presence of a base such as potassium phosphate or potassium carbonate. The choice of base significantly influences the reaction outcome, with potassium phosphate demonstrating superior performance in aqueous biphasic systems [1]. The final reductive elimination step regenerates the palladium(0) catalyst while forming the desired biaryl product.

Extensive optimization studies have identified specific catalyst systems that demonstrate exceptional performance with 3-bromo-5-chloro-1-methyl-1H-pyrazole substrates. The P2 precatalyst, developed by Buchwald and coworkers, has emerged as particularly effective, achieving yields of 80-97% under mild conditions [1]. This precatalyst incorporates the SPhos ligand, which provides the appropriate steric and electronic environment for efficient catalysis. Alternative catalyst systems include Pd(dba)₂/XPhos combinations, which deliver yields of 75-87%, and traditional Pd(OAc)₂/SPhos systems, which provide more modest yields of 65-68% [1].

The reaction conditions typically involve heating the reaction mixture to 100°C in a dioxane/water (4:1) solvent system with 2 equivalents of potassium phosphate as the base. The use of elevated temperatures is necessary to achieve complete conversion, as the electron-deficient nature of the pyrazole ring reduces its reactivity compared to more electron-rich aromatic systems [1]. The aqueous component is crucial for solubilizing the inorganic base and facilitating the transmetalation process.

Substrate scope investigations have revealed that 3-bromo-5-chloro-1-methyl-1H-pyrazole exhibits compatibility with a diverse range of arylboronic acids. Electron-rich arylboronic acids, such as those bearing methoxy or methyl substituents, generally provide higher yields compared to electron-deficient substrates containing nitro or trifluoromethyl groups [3]. Heteroaryl boronic acids, including those derived from pyridine, thiophene, and furan, also participate effectively in the coupling reaction, enabling the synthesis of complex heterobiaryl structures [4].

The regioselectivity of the Suzuki-Miyaura reaction with 3-bromo-5-chloro-1-methyl-1H-pyrazole can be controlled through careful optimization of reaction conditions. Under standard conditions, the bromine substituent reacts preferentially due to its higher reactivity. However, sequential coupling protocols have been developed to enable functionalization of both halogen positions. Following initial coupling at the bromine position, the resulting 3-aryl-5-chloro-1-methyl-1H-pyrazole can be subjected to more forcing conditions to activate the chlorine position for further coupling [2].

Scale-up considerations have been addressed through the development of optimized procedures that maintain high yields and selectivity. Microwave-assisted protocols have been developed that reduce reaction times from hours to minutes while maintaining excellent yields [5]. These methods are particularly valuable for rapid library synthesis and medicinal chemistry applications.

The synthetic utility of Suzuki-Miyaura cross-coupling with 3-bromo-5-chloro-1-methyl-1H-pyrazole has been demonstrated in the synthesis of biologically active compounds. The method has been applied to the preparation of kinase inhibitors, where the biaryl pyrazole core serves as a key pharmacophore [1]. Additionally, the reaction has found application in the synthesis of ligands for metal complexes and materials science applications [3].

Buchwald-Hartwig Amination Catalyzed by Palladium Complexes

The Buchwald-Hartwig amination reaction provides a powerful method for constructing carbon-nitrogen bonds between 3-bromo-5-chloro-1-methyl-1H-pyrazole and primary or secondary amines. This transformation has become an essential tool for heterocyclic scaffold elaboration, enabling the synthesis of aminopyrazole derivatives with diverse pharmacological properties [6] [7].

The mechanism of Buchwald-Hartwig amination involves oxidative addition of the carbon-halogen bond to a palladium(0) complex, followed by coordination of the amine nucleophile and base-assisted deprotonation. The resulting palladium-amide complex undergoes reductive elimination to form the carbon-nitrogen bond and regenerate the palladium(0) catalyst [8]. The success of this transformation depends critically on the choice of ligand, which must facilitate both the oxidative addition and reductive elimination steps while preventing catalyst deactivation.

Catalyst development for Buchwald-Hartwig amination of 3-bromo-5-chloro-1-methyl-1H-pyrazole has focused on the use of bulky, electron-rich phosphine ligands. The tBuDavePhos ligand has demonstrated exceptional performance, providing yields of 43-90% with a variety of amine substrates [7]. This ligand features a dialkylphosphino group attached to a biphenyl backbone, which provides the necessary steric bulk to facilitate reductive elimination while maintaining sufficient electron density for efficient oxidative addition.

The Pd(dba)₂/tBuDavePhos catalyst system operates effectively at 90°C in xylene with potassium tert-butoxide as the base. These conditions represent a compromise between reaction efficiency and substrate compatibility. Lower temperatures result in incomplete conversion, while higher temperatures can lead to substrate decomposition and catalyst deactivation [7]. The choice of xylene as solvent is crucial, as it provides the necessary thermal stability while maintaining appropriate solubility for all reaction components.

Substrate scope investigations have revealed distinct reactivity patterns for different amine classes. Primary aromatic amines, such as aniline and substituted anilines, generally provide excellent yields (85-94%) due to their appropriate nucleophilicity and lack of steric hindrance [7]. Bulky primary amines, including adamantylamine and tert-butylamine, also react efficiently, providing yields of 53-90% [7]. This exceptional reactivity with sterically demanding amines represents a significant advantage over traditional nucleophilic substitution approaches.

Secondary amines exhibit more complex reactivity patterns in Buchwald-Hartwig amination with 3-bromo-5-chloro-1-methyl-1H-pyrazole. Cyclic secondary amines, such as piperidine and morpholine, provide moderate yields (60-67%) under optimized conditions [7]. However, acyclic secondary amines, particularly those containing β-hydrogen atoms, often give lower yields due to competing β-hydride elimination pathways. This limitation has led to the development of complementary copper-catalyzed protocols for these challenging substrates [7].

The role of the base in Buchwald-Hartwig amination cannot be overstated. Potassium tert-butoxide serves multiple functions: it deprotonates the amine to generate the nucleophilic amide, neutralizes the hydrogen halide byproduct, and may participate in the transmetalation step [8]. Alternative bases, such as sodium tert-butoxide and cesium carbonate, have been evaluated but generally provide inferior results with pyrazole substrates [7].

Advanced catalyst systems have been developed to address the challenges associated with hindered amine substrates. The use of RuPhos as a ligand with KHMDS as the base has enabled the coupling of sterically demanding morpholine derivatives with 3-bromo-5-chloro-1-methyl-1H-pyrazole [6]. This system operates at 100°C in dioxane/water and provides yields of 53-70% with hindered substrates that fail under standard conditions.

The development of precatalyst systems has significantly improved the reproducibility and efficiency of Buchwald-Hartwig amination reactions. The P2 precatalyst, which incorporates the SPhos ligand, has been successfully applied to the amination of 3-bromo-5-chloro-1-methyl-1H-pyrazole with various amine substrates [6]. This precatalyst offers advantages in terms of air stability and ease of handling compared to traditional in-situ catalyst generation methods.

Mechanistic studies have revealed the importance of the electron-withdrawing nature of the pyrazole ring in facilitating oxidative addition. The presence of both bromine and chlorine substituents on 3-bromo-5-chloro-1-methyl-1H-pyrazole further enhances the electrophilicity of the aromatic system, making it more reactive toward palladium insertion [9]. This enhanced reactivity enables the use of milder conditions compared to simple aryl halides.

The regioselectivity of Buchwald-Hartwig amination with 3-bromo-5-chloro-1-methyl-1H-pyrazole mirrors that observed in Suzuki-Miyaura coupling, with the bromine position reacting preferentially. This selectivity enables sequential functionalization strategies where different amines can be introduced at the two halogen positions through carefully controlled reaction conditions [6].

Role of Halogen Substituents in Directing Group Strategies

The halogen substituents in 3-bromo-5-chloro-1-methyl-1H-pyrazole play crucial roles as directing groups in various catalytic transformations, influencing both the reactivity and selectivity of the heterocyclic scaffold. The presence of multiple halogen atoms creates a complex electronic environment that can be exploited for site-selective functionalization strategies [10] .

Halogens function as unique directing groups due to their dual electronic character. As electron-withdrawing groups, they activate the aromatic ring toward electrophilic substitution and enhance the rate of oxidative addition in palladium-catalyzed cross-coupling reactions [12]. Simultaneously, their lone pair electrons can participate in resonance interactions that influence the regioselectivity of these transformations [13].

The bromine substituent at the 3-position of the pyrazole ring serves as a particularly effective directing group for carbon-carbon bond formation. The larger size and polarizability of bromine compared to chlorine result in weaker carbon-halogen bonds, making the C-3 position more reactive toward oxidative addition [2]. This differential reactivity enables selective functionalization at the C-3 position under mild conditions, while the C-5 chlorine remains intact for subsequent transformations.

The electronic effects of halogen substituents in 3-bromo-5-chloro-1-methyl-1H-pyrazole can be understood through analysis of their influence on the aromatic system. Both bromine and chlorine exert strong inductive electron-withdrawing effects, which deshield the pyrazole ring and make it more susceptible to nucleophilic attack by palladium(0) complexes [12]. The combined effect of two halogen substituents creates a highly activated aromatic system that undergoes oxidative addition under milder conditions than mono-halogenated analogs.

The positioning of halogen substituents also influences the directing effects in C-H activation reactions. When 3-bromo-5-chloro-1-methyl-1H-pyrazole is employed as a directing group itself, the N-methylpyrazole moiety can direct palladium-catalyzed C-H activation at remote positions. Studies have demonstrated that pyrazole derivatives can direct sp³ C-H bond arylation through formation of stable palladacycle intermediates [10] [14].

The chlorine substituent at the 5-position provides additional opportunities for sequential functionalization. While less reactive than the bromine position, the C-5 chlorine can be activated under more forcing conditions or through the use of specialized catalyst systems [2]. This enables the development of orthogonal functionalization strategies where different coupling partners can be introduced at each halogen position.

Mechanistic investigations have revealed that halogen substituents influence the stability and reactivity of palladium intermediates in cross-coupling reactions. The electron-withdrawing nature of both bromine and chlorine stabilizes the palladium(II) intermediates formed during oxidative addition, facilitating the subsequent transmetalation and reductive elimination steps [15]. This stabilization effect is particularly important in challenging transformations involving weakly nucleophilic coupling partners.

The concept of halogen dance reactions has been explored with 3-bromo-5-chloro-1-methyl-1H-pyrazole, where treatment with strong bases can lead to rearrangement of the halogen substituents [16]. These reactions provide access to regioisomeric halogenated pyrazoles that would be difficult to prepare through direct halogenation methods. The ability to control the halogen substitution pattern through these rearrangement reactions significantly expands the synthetic utility of the scaffold.

In the context of site-selective cross-coupling, the differential reactivity of bromine and chlorine substituents enables the development of sophisticated synthetic strategies. The reactivity order (I > Br > Cl > F) can be exploited to achieve sequential functionalization of polyhalogenated pyrazoles [2]. This approach has been successfully applied to the synthesis of complex polysubstituted pyrazoles through iterative cross-coupling sequences.

The role of halogen substituents as directing groups extends beyond simple cross-coupling reactions to encompass more complex transformations such as C-H activation and cycloaddition reactions. The presence of multiple electron-withdrawing groups enhances the directing ability of the pyrazole ring, enabling selective functionalization at positions that would otherwise be unreactive [10].

Advanced applications of halogen directing group strategies have been demonstrated in the synthesis of pharmaceutically relevant compounds. The ability to control the regioselectivity of functionalization through judicious choice of halogen substituents has enabled the efficient synthesis of kinase inhibitors and other bioactive molecules [1] [6]. These applications highlight the importance of understanding and exploiting the directing effects of halogen substituents in heterocyclic chemistry.

The development of predictive models for halogen directing group effects has become an active area of research. Computational studies have provided insights into the electronic and steric factors that govern the reactivity and selectivity of halogenated pyrazoles in various catalytic transformations [2]. These theoretical frameworks enable rational design of synthetic strategies and prediction of reaction outcomes.

XLogP3

2.2

Dates

Last modified: 08-18-2023

Explore Compound Types